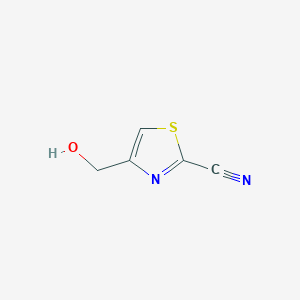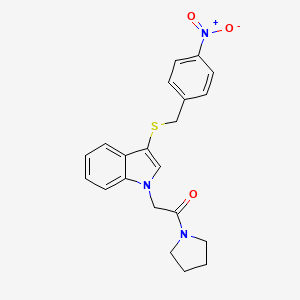
2-(Phenylthio)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Phenylthio)-5-(trifluoromethyl)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH replaced by nitrogen . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 . The presence of this group often imparts unique properties to the molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, trifluoromethylated pyridines can be synthesized through various methods . For instance, one method involves the Brønsted base-catalyzed Pechmann-type reaction . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring with a trifluoromethyl group (-CF3) attached at the 5-position and a phenylthio group (-PhS) attached at the 2-position .Chemical Reactions Analysis
Pyridine compounds can undergo a variety of chemical reactions. For example, pyridine’s pyrolytic mechanism to generate NOx precursors (mainly NH3 and HCN) has been investigated . The effects of H2O on pyridine pyrolysis have also been studied .Wirkmechanismus
The mechanism of action of 2-(Phenylthio)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of fungal and cancer cell growth by disrupting key cellular processes. This compound is thought to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to membrane disruption and cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antifungal and antitumor activities, this compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may have implications for the treatment of various diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Phenylthio)-5-(trifluoromethyl)pyridine in lab experiments is its potent and broad-spectrum activity against various fungal and cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity in animal models, making it a potentially safe and effective candidate for further development. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis, which may limit its widespread use.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Phenylthio)-5-(trifluoromethyl)pyridine. One area of interest is the development of novel this compound derivatives with improved activity and selectivity against specific fungal and cancer cell lines. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas, such as materials science and agrochemicals. Finally, the development of more efficient and cost-effective synthesis methods for this compound and its derivatives may further facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of 2-(Phenylthio)-5-(trifluoromethyl)pyridine can be achieved through several methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with phenylthiol in the presence of a base such as potassium carbonate. Another common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with phenylthiol in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmaceuticals. This compound has been shown to exhibit potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NS/c13-12(14,15)9-6-7-11(16-8-9)17-10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHYHKTEPYCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

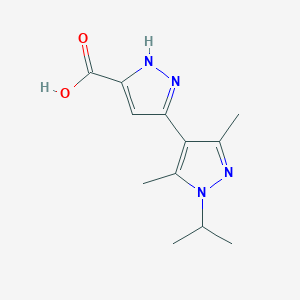
![Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate](/img/structure/B2788867.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2788868.png)
![tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2788869.png)
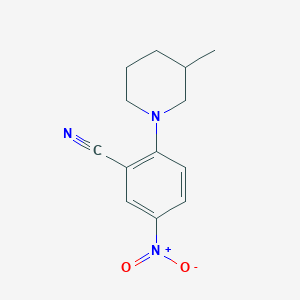
![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2788871.png)
![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)
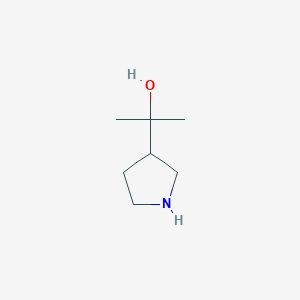
![3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2788876.png)
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
![2-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2788884.png)

